molecular formula C13H12O2 B8010634 Methyl 6-methyl-2-naphthoate

Methyl 6-methyl-2-naphthoate

Cat. No. B8010634
M. Wt: 200.23 g/mol
InChI Key: ZBXAEINYNSCHFO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-naphthoate is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-methyl-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methyl-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Interaction Studies : Molecular mechanics calculations have shown that 2-methyl naphthoate, a compound related to Methyl 6-methyl-2-naphthoate, can form inclusion complexes with α- and β-cyclodextrins. This interaction, driven by nonbonded van der Waals host:guest interactions, is crucial for understanding molecular behavior in different environments (Madrid et al., 1997).

  • Synthesis of Anti-inflammatory Agents : Methyl 6-methoxynaphthalene, a compound closely related to Methyl 6-methyl-2-naphthoate, is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This highlights its significance in pharmaceutical applications (Xu & He, 2010).

  • Polyester Fluorescence Studies : Research on polyesters containing 2,6-naphthalene dicarboxylate units, analogous to Methyl 6-methyl-2-naphthoate, has revealed significant insights into intramolecular energy migration. This has implications for the development of materials with specific optical properties (Mendicuti et al., 1992).

  • Catalytic Applications : The catalytic carbonylation of α-(6-methoxyl-2-naphthyl)ethanol, a compound structurally similar to Methyl 6-methyl-2-naphthoate, to its methyl ester form shows potential for industrial applications, especially in the synthesis of Naproxen (Zhou et al., 1998).

  • Photochemical Synthesis : Photodimers related to 2-Methoxynaphthalene, structurally similar to Methyl 6-methyl-2-naphthoate, have been synthesized, revealing insights into the charge distributions and molecular interactions important for photochemical processes (Teitei et al., 1978).

  • Electrospray Ionization Mass Spectrometry (ESI–MS) Applications : The complexes of methyl naphthoate isomers, closely related to Methyl 6-methyl-2-naphthoate, with metal cations have been studied using ESI–MS. These studies are crucial for understanding the relative stabilities of such complexes (Frański & Zalas, 2016).

  • Traditional Chinese Medicine : Derivatives of methyl 2-naphthoate, similar to Methyl 6-methyl-2-naphthoate, have been isolated from the traditional Chinese herb Morinda officinalis var. officinalis, indicating its potential medicinal applications (Yu et al., 2019).

  • Catalysis Research : Studies on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts, where compounds like Methyl 6-methyl-2-naphthoate are involved, provide important insights into industrial catalysis processes (Güleç et al., 2017).

  • Anti-inflammatory Properties : Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative similar to Methyl 6-methyl-2-naphthoate, has shown potential as an anti-inflammatory agent, inhibiting inflammatory responses in macrophages (Zhang et al., 2011).

properties

IUPAC Name

methyl 6-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-3-4-11-8-12(13(14)15-2)6-5-10(11)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXAEINYNSCHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-2-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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